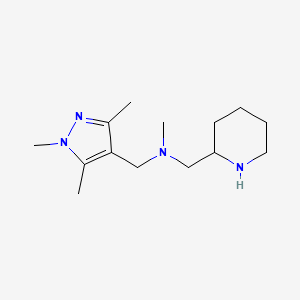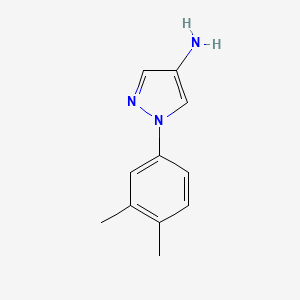
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-cloro-fenil)-4,6-dicloro-1H-benzoimidazol-5-ilamina es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos cloro y amino unidos a un núcleo de benzoimidazol. Sus propiedades químicas distintivas lo convierten en un tema de interés tanto en la investigación académica como en las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Amino-3-cloro-fenil)-4,6-dicloro-1H-benzoimidazol-5-ilamina generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la formación inicial del núcleo de benzoimidazol, seguida de la introducción de grupos cloro y amino a través de reacciones de sustitución. Se utilizan reactivos y catalizadores específicos, como agentes clorantes y aminas, en condiciones controladas para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para optimizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Amino-3-cloro-fenil)-4,6-dicloro-1H-benzoimidazol-5-ilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos amino, lo que lleva a la formación de aminas secundarias o terciarias.
Sustitución: Las reacciones de sustitución de halógenos son comunes, donde los átomos de cloro pueden ser reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos
Los principales productos formados a partir de estas reacciones varían según los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos de benzoimidazol funcionalizados.
Aplicaciones Científicas De Investigación
2-(4-Amino-3-cloro-fenil)-4,6-dicloro-1H-benzoimidazol-5-ilamina tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar interacciones enzimáticas y vías celulares.
Medicina: La investigación explora su potencial como agente terapéutico, particularmente en la orientación de proteínas o vías específicas involucradas en enfermedades.
Industria: Encuentra aplicaciones en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Amino-3-cloro-fenil)-4,6-dicloro-1H-benzoimidazol-5-ilamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando efectos posteriores. Las vías involucradas pueden incluir la transducción de señales, la regulación de la expresión génica y los procesos metabólicos. Se requieren estudios detallados para dilucidar las interacciones moleculares exactas y los efectos.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-4-clorobencil alcohol: Comparte características estructurales similares pero carece del núcleo de benzoimidazol.
2-(4-Amino-3-clorofenil)acetonitrilo: Otro compuesto relacionado con una disposición diferente de grupos funcionales.
Unicidad
2-(4-Amino-3-cloro-fenil)-4,6-dicloro-1H-benzoimidazol-5-ilamina se destaca por su combinación única de grupos cloro y amino unidos a un núcleo de benzoimidazol. Esta estructura imparte propiedades químicas distintivas, lo que la hace valiosa para aplicaciones específicas que otros compuestos similares pueden no cumplir.
Propiedades
Fórmula molecular |
C13H9Cl3N4 |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
2-(4-amino-3-chlorophenyl)-4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H9Cl3N4/c14-6-3-5(1-2-8(6)17)13-19-9-4-7(15)11(18)10(16)12(9)20-13/h1-4H,17-18H2,(H,19,20) |
Clave InChI |
MJKKSBXDAFVHJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3N2)Cl)N)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
